Pyridine-4-carbaldehyde pyridin-2-ylhydrazone Pyridine-4-carbaldehyde pyridin-2-ylhydrazone
Brand Name: Vulcanchem
CAS No.: 2241017-37-6
VCID: VC6552425
InChI: InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+
SMILES: C1=CC=NC(=C1)NN=CC2=CC=NC=C2
Molecular Formula: C11H10N4
Molecular Weight: 198.229

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

CAS No.: 2241017-37-6

Cat. No.: VC6552425

Molecular Formula: C11H10N4

Molecular Weight: 198.229

* For research use only. Not for human or veterinary use.

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone - 2241017-37-6

Specification

CAS No. 2241017-37-6
Molecular Formula C11H10N4
Molecular Weight 198.229
IUPAC Name N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine
Standard InChI InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+
Standard InChI Key FDWJJPXBTJDKLS-NTEUORMPSA-N
SMILES C1=CC=NC(=C1)NN=CC2=CC=NC=C2

Introduction

Synthesis and Reaction Mechanisms

Precursor Synthesis: Pyridine-4-carbaldehyde

Pyridine-4-carbaldehyde is synthesized via methods such as:

  • Oxidation of 4-picoline: Limited by byproduct formation and low yield .

  • Reductive hydrolysis of 4-pyridine-2-imidazoline: A cost-effective industrial method involving solvent-free reactions between isonicotinic acid and ethylenediamine/o-phenylenediamine, followed by reductive hydrolysis under inert gas (e.g., N2\text{N}_2) .

    • Example: Isonicotinic acid (26 g) reacts with ethylenediamine (13.2 g) at 150–260°C for 11 h, yielding 4-pyridine-2-imidazoline (87%). Subsequent reductive hydrolysis with sodium borohydride in ethanol produces pyridine-4-carbaldehyde (88% yield) .

Hydrazone Formation

The hydrazone is synthesized via nucleophilic addition-elimination:

Pyridine-4-carbaldehyde+Pyridin-2-ylhydrazineEtOH, ΔPyridine-4-carbaldehyde pyridin-2-ylhydrazone+H2O\text{Pyridine-4-carbaldehyde} + \text{Pyridin-2-ylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyridine-4-carbaldehyde pyridin-2-ylhydrazone} + \text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol or methanol.

  • Catalyst: Acid (e.g., acetic acid) or base.

  • Temperature: Reflux (60–80°C).

  • Time: 4–12 hours.

The reaction proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the hydrazine’s amino group, and dehydration to form the imine bond .

Physical and Chemical Properties

Physical Properties

PropertyValue/DescriptionSource/Inference
Molecular Weight211.23 g/molCalculated
AppearanceCrystalline solid (yellow to brown)Analogous hydrazones
Melting Point180–190°C (decomposes)Estimated
SolubilitySoluble in DMSO, DMF; sparingly in waterHydrazone trends
λ<sub>max</sub> (UV-Vis)~300–350 nm (π→π* transition)Conjugated systems

Chemical Properties

  • Acid/Base Behavior: The pyridine nitrogens (pKa ~1–5) protonate under acidic conditions, enhancing solubility.

  • Coordination Chemistry: Acts as a bidentate ligand, binding via pyridine N and hydrazone N atoms. Forms complexes with transition metals (e.g., Cu(II), Fe(III)) .

  • Redox Activity: The hydrazone linkage (C=N-NH-\text{C=N-NH-}) participates in redox reactions, enabling applications in catalysis .

Applications and Research Findings

Pharmaceutical Chemistry

Hydrazones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Antimicrobial Activity: Schiff base metal complexes show efficacy against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

  • Anticancer Potential: Pyridine-derived hydrazones inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC<sub>50</sub>: 10–50 µM) .

Materials Science

  • MOF Synthesis: Serves as a ligand in Zn-MOFs, enhancing porosity for gas storage (e.g., CO<sub>2</sub> uptake: 2.5 mmol/g at 1 bar) .

  • Corrosion Inhibition: Adsorbs on steel surfaces, reducing corrosion rates by 70–90% in acidic media .

Analytical Chemistry

  • Sensor Development: Fluorescent derivatives detect metal ions (e.g., Cu<sup>2+</sup> with LOD: 0.1 µM) .

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